molecular formula C22H23N5O4S2 B2750646 Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate CAS No. 1189484-48-7

Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate

Cat. No.: B2750646
CAS No.: 1189484-48-7
M. Wt: 485.58
InChI Key: RKBPYHGWLBWLAA-UHFFFAOYSA-N
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Description

“Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate” is a complex organic compound. It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Synthesis Analysis

These compounds are synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has delved into the use of specific chemical reagents for the preparation of heterocyclic systems, demonstrating the compound's role in synthesizing a variety of heterocyclic compounds. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized to prepare derivatives of pyrido[1,2-a]pyrimidinones, pyrimido[1,2-b]pyridazines, triazolopyrimidinones, and other complex structures, showcasing its versatility as a reagent in the synthesis of fused pyrimidinones from heterocyclic α-amino compounds (Toplak et al., 1999). Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate was introduced as a reagent for preparing derivatives of various azolo- and azinopyrimidines, underlining the chemical's significance in creating complex heterocyclic systems (Stanovnik et al., 1990).

Applications in Medicinal Chemistry

The structural complexity and diversity of heterocyclic compounds synthesized using related chemical structures have important implications in medicinal chemistry. For example, studies on thiazolopyrimidines have explored their potential as antimicrobial and antitumor agents. Some compounds within this category have shown promising antimicrobial activity, although no significant antitumor activity was observed, indicating the need for further research to explore and optimize their therapeutic potential (Said et al., 2004).

Novel Heterocyclic Derivatives

Further research has led to the synthesis of novel heterocyclic derivatives, such as pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-5,6-diones, through the interaction of 6-amino-2-thiouracil with hydrazonoyl halides. These derivatives have been investigated for their unique structural properties and potential applications, demonstrating the ongoing interest and innovation in the synthesis of heterocyclic compounds for various scientific and pharmaceutical applications (Mosselhi, 2002).

Properties

IUPAC Name

methyl 4-[[2-[[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-13(2)8-10-26-19(29)18-16(9-11-32-18)27-21(26)24-25-22(27)33-12-17(28)23-15-6-4-14(5-7-15)20(30)31-3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBPYHGWLBWLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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